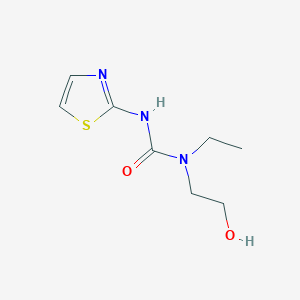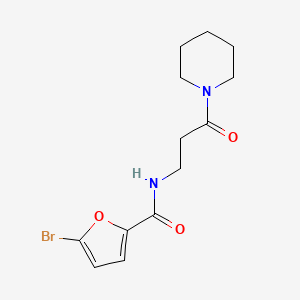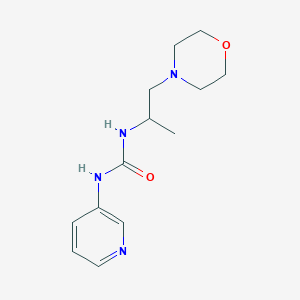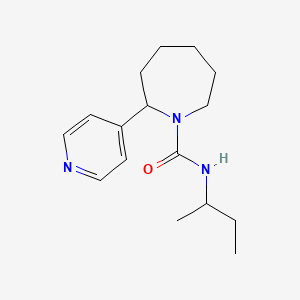![molecular formula C16H18ClNO B7529775 N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine, commonly known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the early 1990s by Pfizer as a part of their research into the endocannabinoid system. CP 47,497 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine.
Mechanism of Action
CP 47,497 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to the release of various neurotransmitters and other signaling molecules. This activation of the CB1 receptor is responsible for the various physiological and biochemical effects of CP 47,497.
Biochemical and physiological effects:
CP 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. Additionally, CP 47,497 has been shown to have antitumor effects, making it a potential candidate for the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
CP 47,497 has several advantages and limitations for lab experiments. Its potent agonist activity makes it a valuable tool for studying the endocannabinoid system and its various physiological and biochemical effects. However, its synthetic nature and potential for abuse make it a controlled substance, which limits its availability for research purposes.
Future Directions
There are several future directions for the study of CP 47,497. One potential direction is the development of novel analogs with improved therapeutic properties and reduced potential for abuse. Another potential direction is the investigation of the potential use of CP 47,497 in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms underlying the various physiological and biochemical effects of CP 47,497.
Synthesis Methods
CP 47,497 is synthesized using a multi-step process that involves the reaction of 2-chlorobenzaldehyde with furan-2-carboxylic acid to form 5-(2-chlorobenzyl)furan-2-carboxylic acid. This intermediate is then reduced to 5-(2-chlorobenzyl)furan-2-carboxylic acid methyl ester, which is further reacted with cyclopentylamine to obtain CP 47,497.
Scientific Research Applications
CP 47,497 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c17-13-7-5-12(6-8-13)16-10-9-15(19-16)11-18-14-3-1-2-4-14/h5-10,14,18H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVHEZNSANFLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

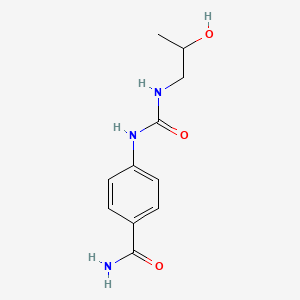
![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
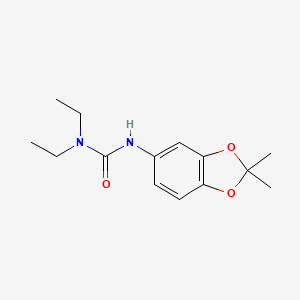
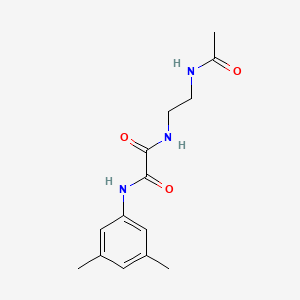
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
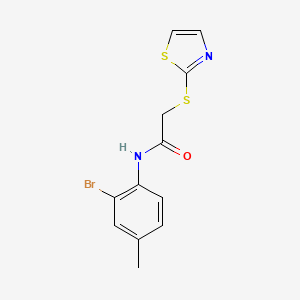
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
